molecular formula C19H21N7O2 B2936430 4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide CAS No. 1013807-29-8

4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide

Cat. No. B2936430
CAS RN: 1013807-29-8
M. Wt: 379.424
InChI Key: KMUBLBRLXJMKAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H21N7O2 and its molecular weight is 379.424. The purity is usually 95%.
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Scientific Research Applications

G Protein-Biased Dopaminergics Discovery

A study by Möller et al. (2017) highlighted the significance of 1,4-disubstituted aromatic piperazines in interacting with aminergic G protein-coupled receptors. By incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage, researchers developed high-affinity dopamine receptor partial agonists. These compounds exhibited a preference for activating G proteins over β-arrestin recruitment, suggesting their potential as novel therapeutics in treating conditions like psychosis (Möller et al., 2017).

Novel Anti-Inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized new heterocyclic compounds derived from visnaginone and khellinone, exhibiting COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities. This research opens avenues for the development of new therapeutic agents targeting inflammation and pain (Abu‐Hashem et al., 2020).

Cytotoxicity of Pyrazole Derivatives

Hassan et al. (2014) explored the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives, assessing their cytotoxic activity against Ehrlich Ascites Carcinoma cells. This study contributes to the field of cancer research by identifying potential compounds for further evaluation as cancer therapeutics (Hassan et al., 2014).

Photosynthetic Electron Transport Inhibition

Research by Vicentini et al. (2005) introduced pyrazole derivatives as inhibitors of photosynthetic electron transport. These compounds demonstrated significant inhibitory properties, suggesting potential applications in developing new herbicides and understanding photosynthetic mechanisms (Vicentini et al., 2005).

Antitubercular Agents

Srinivasarao et al. (2020) designed and synthesized novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, demonstrating significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra. This study highlights the potential of these compounds in contributing to the development of new treatments for tuberculosis (Srinivasarao et al., 2020).

properties

IUPAC Name

N-(4-methoxyphenyl)-4-(6-pyrazol-1-ylpyridazin-3-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O2/c1-28-16-5-3-15(4-6-16)21-19(27)25-13-11-24(12-14-25)17-7-8-18(23-22-17)26-10-2-9-20-26/h2-10H,11-14H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUBLBRLXJMKAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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